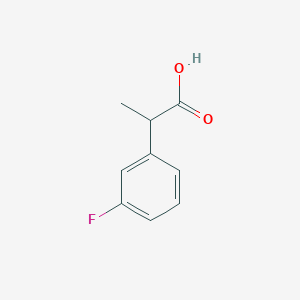

2-(3-Fluorophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPMSYWCKADLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496391 | |

| Record name | 2-(3-Fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65487-32-3 | |

| Record name | 2-(3-Fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Fluorophenyl Propanoic Acid and Analogues

Direct Synthesis Approaches

Direct synthesis methods provide foundational routes to the basic 2-(3-fluorophenyl)propanoic acid scaffold. These often involve multi-step sequences starting from readily available aromatic precursors.

Strategies Involving Friedel-Crafts Acylation Precursors

A prominent strategy for the synthesis of 2-arylpropanoic acids involves the Friedel-Crafts reaction. synquestlabs.com This electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring. rsc.orgnih.gov For the synthesis of this compound, the process can be adapted from established methods for similar compounds, such as 2-(4-alkylphenyl)propanoic acids.

A representative synthesis involves a two-step process. First, a Friedel-Crafts reaction is conducted between fluorobenzene (B45895) and a 2-chloropropionyl derivative, such as ethyl 2-chloropropionate, using a strong Lewis acid catalyst like anhydrous aluminum chloride. This reaction forms the intermediate ester, ethyl 2-(3-fluorophenyl)propanoate. The subsequent step involves the hydrolysis of this ester, typically using an acid or base, to yield the final this compound. A patent for a similar synthesis highlights using toluene (B28343) as a solvent and conducting the initial acylation at low temperatures (-5 °C to 5 °C). sigmaaldrich.com

| Step | Reactants | Catalyst | Solvent | Temperature | Product |

| 1. Acylation | Fluorobenzene, Ethyl 2-chloropropionate | Anhydrous Aluminum Chloride (AlCl₃) | Toluene | -5 to 5 °C | Ethyl 2-(3-fluorophenyl)propanoate |

| 2. Hydrolysis | Ethyl 2-(3-fluorophenyl)propanoate, Acid (e.g., HCl) | - | Water/Ethanol (B145695) | 70-100 °C | This compound |

Table 1. Representative conditions for the synthesis of this compound via a Friedel-Crafts based route. sigmaaldrich.com

While effective, the Friedel-Crafts acylation can present challenges, such as the need for stoichiometric amounts of the catalyst because the product ketone forms a stable complex with the Lewis acid. synquestlabs.com

Routes from Propanal Derivatives via Oxidation

Oxidative pathways provide another avenue to 2-arylpropanoic acids. While direct oxidation of a corresponding 2-arylpropanal is feasible, more intricate oxidative rearrangement strategies have been documented in the literature for generating these structures. One such method involves the oxidative aryl migration in β-aryl-β-hydroxyalkyl phenyl selenides. rsc.org

This multi-step sequence begins with the preparation of a 1-aryl-1-hydroxyprop-2-yl phenyl selenide. This intermediate can be synthesized by treating a substituted benzaldehyde (B42025) (like 3-fluorobenzaldehyde) with an α-(phenylseleno)ethyl anion. Subsequent oxidation of this diastereoisomeric mixture with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) in a suitable solvent induces a 1,2-aryl shift. rsc.org When the reaction is performed in methanol (B129727), it yields the methyl ester of the desired 2-arylpropanoic acid almost quantitatively. Alternatively, using tetrahydrofuran (B95107) (THF) as the solvent can lead directly to the formation of the 2-arylpropanoic acid in high yields. rsc.org

Advanced Synthetic Routes for Substituted this compound Derivatives

To create more complex analogues, particularly those with a biphenyl (B1667301) core, modern palladium-catalyzed cross-coupling reactions are indispensable tools. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is central to the synthesis of many profen-based structures, including analogues of this compound. researchgate.net These reactions facilitate the formation of carbon-carbon bonds with high precision.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, making it ideal for constructing the biphenyl framework found in many pharmacologically active molecules. researchgate.net The synthesis of flurbiprofen (B1673479), 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, and its analogues serves as an excellent template for this approach. nih.govresearchgate.net

The general strategy involves the palladium-catalyzed reaction of an arylboronic acid with an aryl halide. To synthesize a biphenyl-containing propanoic acid, one could couple an appropriately substituted arylboronic acid with a halo-phenylpropanoic acid derivative. For instance, coupling 3-fluorophenylboronic acid with a suitable 4-halophenylpropanoic acid ester would be a direct route. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. researchgate.net For example, Pd(dppf)Cl₂ has been shown to be an effective catalyst for such transformations. researchgate.net

| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Notes |

| Pd(dppf)Cl₂ | dppf | Various (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane/Water | Common and effective for a range of substrates. researchgate.net |

| Pd(PPh₃)₄ | Triphenylphosphine | Various | Toluene, THF | Classic catalyst, often used under anhydrous conditions with acyl chlorides. |

| Pd(OAc)₂ | RuPhos | - | - | Optimal for coupling with sulfonyl fluorides, a related transformation. |

Table 2. Common Palladium catalyst systems for Suzuki-Miyaura cross-coupling reactions.

Carbonylative Suzuki-Miyaura couplings represent a variation where carbon monoxide is incorporated during the reaction, which can be a useful strategy for building the acid moiety. sigmaaldrich.com

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are highly effective for synthesizing 2-arylpropanoic acids and their derivatives.

A notable alternative is a two-step, one-pot procedure involving a Heck reaction followed by hydroxycarbonylation . researchgate.net This sequence starts with the palladium-catalyzed Heck reaction of an aryl bromide (e.g., 1-bromo-3-fluorobenzene) with ethylene (B1197577) gas to form a styrene (B11656) derivative (3-fluorostyrene). Without isolating the intermediate, the reaction mixture is then subjected to hydroxycarbonylation, where carbon monoxide and water are introduced in the presence of the same palladium catalyst to yield the final 2-arylpropanoic acid. This cascade transformation is highly regioselective and efficient. researchgate.net

The Negishi coupling , which involves the reaction of an organozinc compound with an organic halide, has also been developed for the preparation of related arylpropanoates, providing another route to key pharmaceutical intermediates. Furthermore, Sonogashira coupling , which couples terminal alkynes with aryl halides, can be used to generate precursors that are subsequently converted to the desired propanoic acid structure. These varied strategies provide chemists with a versatile toolkit for the synthesis of this compound and its diverse analogues.

Nucleophilic Substitution Reactions for Aromatic Functionalization

Nucleophilic Aromatic Substitution (SNAr) serves as a fundamental method for the functionalization of aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comlibretexts.org Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a suitable leaving group. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this reaction to occur at a practical rate, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the anionic Meisenheimer intermediate through resonance. masterorganicchemistry.com While simple aryl halides are generally inert to nucleophilic attack, this activation facilitates the displacement of a halide or other leaving group by a wide range of nucleophiles. libretexts.org

In the context of synthesizing precursors for this compound, SNAr can be employed to introduce key functionalities. For instance, a dihalo-nitrobenzene derivative could undergo substitution of one halogen by a carbanion, such as the enolate of a malonic ester. Research by Makosza et al. has explored the competitive nucleophilic substitution of halogens in 2,4-dihalo nitrobenzenes by carbanions, providing insight into the regioselectivity of such reactions. google.com The nature of the leaving group is also a crucial factor; although fluorine is highly electronegative, making the attached carbon very electrophilic and thus favoring the initial nucleophilic attack, its bond strength can make it a poor leaving group compared to other halogens in some contexts. youtube.com However, in many SNAr reactions, the rate-determining step is the initial attack, making highly electronegative halogens like fluorine effective. youtube.com

Transition-metal catalysis can also facilitate SNAr-type reactions on electron-neutral or even electron-rich aromatic rings. nih.gov Electrophilic transition-metal units like [CpRu]⁺ can coordinate to the arene ring, activating it towards nucleophilic attack. nih.gov

Malonate Ester Alkylation and Subsequent Hydrolysis

The malonic ester synthesis is a robust and highly versatile method for preparing carboxylic acids. libretexts.orgwikipedia.org This pathway is particularly useful for creating α-alkylated carboxylic acids by converting an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org The synthesis of this compound can be effectively achieved using this methodology.

The process involves four key steps: libretexts.org

Enolate Formation: The starting material, typically diethyl malonate, possesses relatively acidic α-hydrogens (pKa ≈ 12.6) due to the stabilizing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide (NaOEt), quantitatively generates a resonance-stabilized enolate. libretexts.orgwikipedia.org Using an alkoxide base that matches the ester's alcohol component (e.g., ethoxide for ethyl esters) is crucial to prevent transesterification. wikipedia.org

Alkylation: The resulting enolate carbanion acts as a potent nucleophile. It readily undergoes an Sₙ2 reaction with an appropriate alkyl halide. To synthesize this compound, a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide) would be used as the alkylating agent. This step introduces the 3-fluorophenylmethyl group onto the malonic ester.

Hydrolysis: The resulting substituted malonic ester is then subjected to hydrolysis, typically using a strong base like sodium hydroxide (B78521), followed by acidification. This saponifies both ester groups, yielding a substituted malonic acid. libretexts.org

Decarboxylation: The β-dicarboxylic acid intermediate is unstable to heat and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to furnish the final substituted carboxylic acid product. wikipedia.org

A potential side reaction in this synthesis is dialkylation, where the mono-alkylated ester undergoes a second deprotonation and alkylation. wikipedia.org Careful control of stoichiometry and reaction conditions can minimize this outcome.

Halogenation and Fluorination Techniques

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of this compound. Various techniques exist for this transformation, ranging from classical methods to modern catalytic approaches.

One of the historical and well-established methods for introducing fluorine is the Schiemann reaction . This process involves the thermal decomposition of an aromatic diazonium fluoroborate salt, which is typically prepared from the corresponding aniline (B41778) (e.g., 3-aminophenylpropanoic acid derivative). Despite its utility, this reaction can sometimes require harsh conditions. google.com

Modern fluorination methods offer milder and more versatile alternatives. Nucleophilic fluorination presents challenges due to the low nucleophilicity and high basicity of the fluoride (B91410) ion. ucla.edu However, reagents have been developed to overcome these issues. For example, deoxyfluorination reagents can replace hydroxyl groups with fluorine. nih.gov Direct fluorination of α-diazocarbonyl compounds using a copper catalyst and a latent HF source like potassium fluoride/hexafluoroisopropanol (KF/HFIP) has been shown to be effective under mild conditions. ucla.edu

For halogenation in general, such as introducing a bromine or chlorine atom that could later be a site for cross-coupling or other modifications, standard electrophilic aromatic substitution methods can be used. The Hell-Volhard-Zelinski reaction allows for the α-halogenation of carboxylic acids. pearson.com Furthermore, processes for the simultaneous halogenation (chlorination or bromination) of an aromatic nucleus and fluorination of a side chain have been developed, although these may require specific, non-recyclable catalysts. google.com

Stereoselective and Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, as biological activity is often confined to a single enantiomer in chiral profen drugs. mdpi.com Asymmetric synthesis aims to produce a single chiral isomer preferentially. scholaris.ca

Chiral Catalyst-Mediated Approaches (e.g., Iridium-Catalyzed Asymmetric Hydrogenation, Ni-Catalyzed Asymmetric Hydrogenation)

Asymmetric hydrogenation of a prochiral olefin precursor, such as 2-(3-fluorophenyl)acrylic acid, is a powerful strategy for establishing the chiral center. This method involves the use of a chiral transition-metal catalyst to deliver hydrogen stereoselectively across the double bond.

Iridium-Catalyzed Asymmetric Hydrogenation: Iridium complexes featuring chiral N,P-ligands, such as phosphinooxazolines (PHOX), are highly effective for the asymmetric hydrogenation of various olefins. diva-portal.orgnih.gov Research has shown that iridium catalysts can successfully hydrogenate fluorinated olefins, although challenges such as defluorination (hydrogenolysis) can occur. diva-portal.org The development of specialized ligands, such as those with an azanorbornyl scaffold, has led to high conversions and excellent enantioselectivities with minimal fluorine elimination. diva-portal.org Similarly, iridium complexes with azabicyclo thiazole-phosphine ligands have been used for the asymmetric hydrogenation of fluorinated allylic alcohols, yielding chiral 1,2-fluorohydrins in high yields and enantioselectivities. rsc.org

| Catalyst System | Ligand Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Iridium Complex | N,P-Ligands | Fluorinated Olefins | High | diva-portal.org |

| Iridium Complex | P-Stereogenic Phosphinooxazoline | 2,3-Diarylallyl Amines | Very High | nih.gov |

| Iridium Complex | Azabicyclo Thiazole-Phosphine | Fluorinated Allylic Alcohols | Excellent | rsc.org |

Ni-Catalyzed Asymmetric Hydrogenation: Nickel-based catalysts have emerged as a cost-effective alternative to noble metals for asymmetric hydrogenation. Nickel catalysts supported by strongly σ-donating bisphosphine ligands have been successfully employed in the asymmetric transfer hydrogenation of conjugated olefins using formic acid as the hydrogen source. nih.govntu.edu.sg Mechanistic studies suggest a sequence involving formate (B1220265) decarboxylation, asymmetric hydride insertion, and subsequent protonation. nih.gov This approach has been applied to synthesize chiral α- and β-amino acid derivatives with good to excellent enantioselectivity. ntu.edu.sg Ligand-regulated, nickel-catalyzed regiodivergent hydrosilylation of α-(fluoroalkyl)styrenes also demonstrates the potential for nickel in controlling reactions involving fluorinated substrates without causing defluorination. researchgate.net

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique to separate a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically-enriched substrate from the product.

Enzymatic kinetic resolution is a particularly powerful method. Lipases are commonly used biocatalysts that can selectively acylate or hydrolyze one enantiomer of a racemic mixture with high precision. nih.gov For 2-arylpropionic acids, esterases from the bHSL family have been identified and engineered to selectively hydrolyze the (S)-esters of racemic mixtures, yielding the desired (S)-acids with high enantiomeric purity. frontiersin.org The process can be conducted using whole-cell catalysts, which enhances enzyme stability and allows for catalyst recycling, an important consideration for industrial applications. frontiersin.org

| Method | Chiral Agent | Reactant | Product | Enantiomeric Excess (ee) | Reference |

| Enzymatic Resolution | Esterase (Est924 Variant M3) | rac-Ketoprofen ethyl ester | (S)-Ketoprofen | 95% eeₛ | frontiersin.org |

| Enzymatic Resolution | Lipase from Candida rugosa | rac-1-(Isopropylamine)-3-phenoxy-2-propanol | Enantiomerically enriched substrate/product | High | nih.gov |

Enantioselective Esterification Methods

Enantioselective esterification is a specific form of kinetic resolution where one enantiomer of a racemic carboxylic acid is converted to its corresponding ester at a much faster rate than the other. This leaves the unreacted acid enriched in the less reactive enantiomer.

A notable method involves the use of a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM). mdpi.com In a study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, researchers used (+)-BTM in combination with pivalic anhydride (B1165640) as a coupling agent and an achiral alcohol. mdpi.com The mechanism proceeds through the formation of a mixed anhydride intermediate. The chiral catalyst then selectively facilitates the reaction of one enantiomer of the mixed anhydride with the alcohol, producing the ester with high enantiomeric excess and leaving the unreacted carboxylic acid also in high enantiomeric excess. mdpi.com This approach provides a convenient route to chiral α-fluorinated carboxylic acids. mdpi.com

Use of Chiral Auxiliaries and Starting Materials (e.g., Garner's Aldehyde)

The synthesis of enantiomerically pure α-arylpropanoic acids, such as this compound, frequently employs chiral auxiliaries to control stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

One prominent example of a chiral starting material is Garner's aldehyde, chemically known as (R)- or (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. beilstein-journals.orgnih.gov This aldehyde, derived from the amino acid serine, is a versatile building block in asymmetric synthesis. nih.gov Its power lies in its configurationally stable structure, which allows for highly diastereoselective nucleophilic additions to the aldehyde group. beilstein-journals.org

The general strategy involving Garner's aldehyde for synthesizing a compound like this compound would involve the following conceptual steps:

Nucleophilic Addition: A 3-fluorophenyl organometallic reagent, such as a Grignard reagent (3-F-PhMgBr) or an organolithium reagent (3-F-PhLi), would be added to Garner's aldehyde. The stereochemistry of the oxazolidine (B1195125) ring directs the attack of the nucleophile, leading to the formation of a secondary alcohol with a high degree of stereocontrol. The Felkin-Anh model typically predicts the stereochemical outcome, favoring the anti-isomer. beilstein-journals.org

Functional Group Transformations: The resulting amino alcohol intermediate would then undergo a series of chemical transformations. This would include the oxidation of the newly formed secondary alcohol to a ketone, followed by further steps to convert the amino group and the rest of the molecule into the desired propanoic acid structure.

Auxiliary Cleavage: Finally, the oxazolidine auxiliary is cleaved, typically under acidic conditions, to reveal the chiral propanoic acid.

While direct literature for the synthesis of this compound using Garner's aldehyde is not prominent, the methodology is widely applied to create the chiral center found in many natural products and pharmaceutical intermediates. beilstein-journals.orgnih.gov The principles of asymmetric induction using this aldehyde are well-established and provide a reliable pathway to chiral α-substituted structures.

Enantioselective Alkylation of Schiff Base Esters

A powerful and widely used method for the asymmetric synthesis of α-amino acids, which are precursors to α-arylpropanoic acids, is the enantioselective alkylation of Schiff base esters. This method typically involves a glycine-derived Schiff base, which is deprotonated to form a nucleophilic enolate and then alkylated with a suitable electrophile.

The key to the enantioselectivity of this reaction is the use of a chiral phase-transfer catalyst (PTC). These catalysts, often derived from Cinchona alkaloids, form a chiral ion pair with the enolate, shielding one face of the nucleophile and directing the incoming electrophile to the other face. nih.gov

A representative synthetic sequence for this compound via this method would be:

Schiff Base Formation: Glycine (B1666218) ethyl ester is reacted with benzophenone (B1666685) to form the N-(diphenylmethylene)glycine ethyl ester Schiff base.

Phase-Transfer Catalysis: This Schiff base is deprotonated using a base like potassium hydroxide in a biphasic system (e.g., toluene/water). A chiral phase-transfer catalyst is introduced to the reaction mixture.

Enantioselective Alkylation: A 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide) is added. The chiral catalyst directs the alkylation of the Schiff base enolate, creating a new stereocenter with high enantiomeric excess (ee).

Hydrolysis: The resulting alkylated Schiff base is then hydrolyzed under acidic conditions to yield the corresponding α-amino acid ester. Subsequent deamination and conversion of the ester to a carboxylic acid would yield the target this compound.

Recent advancements have demonstrated that this approach can be highly efficient, achieving excellent enantioselectivity with low catalyst loadings for the synthesis of various complex chiral molecules. nih.gov

| Parameter | Description | Significance in Synthesis |

| Starting Material | N-(diphenylmethylene)glycine ester | Readily available glycine derivative. |

| Catalyst | Chiral Phase-Transfer Catalyst (e.g., Maruoka Catalyst) | Controls the stereochemical outcome of the alkylation step, leading to high enantioselectivity. nih.gov |

| Alkylating Agent | 3-Fluorobenzyl Halide | Introduces the 3-fluorophenylmethyl group to form the core structure of the target molecule. |

| Key Advantage | High enantiomeric excesses (often >90% ee) | Provides access to single-enantiomer products, which is crucial for pharmaceutical applications. nih.gov |

Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce waste, minimize the use of hazardous substances, and develop more sustainable manufacturing processes.

Development of Environmentally Benign Synthetic Pathways

For the synthesis of profen analogues, several green chemistry strategies are being explored. One area of focus is the replacement of hazardous solvents and reagents. For instance, traditional Friedel-Crafts acylation reactions, often a key step in profen synthesis, typically use stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and chlorinated solvents, which pose significant environmental risks. nih.gov

Greener alternatives include:

Biocatalysis: The use of enzymes, such as lipases or esterases, can offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. For example, enoate reductases (ERs) have been used for the asymmetric synthesis of profen derivatives with excellent stereoselectivity (>99% ee), providing a sustainable alternative to traditional chemical methods. researchgate.net

Aqueous Reaction Media: The development of reactions that can be performed in water or largely aqueous systems is a key goal of green chemistry. Two-phase systems using fluoroalcohols like hexafluoroisopropanol (HFIP) and water have been shown to be effective for Friedel-Crafts reactions, offering advantages in driving the reaction and simplifying product recovery. rsc.org

Application of Continuous Flow Processes

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability. In a flow process, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time.

The synthesis of ibuprofen (B1674241), a close structural relative of this compound, has been successfully demonstrated in a continuous flow system. nih.gov This process involved five stages, including a Friedel-Crafts acylation, and was able to produce the final product in a total residence time of just three minutes. nih.gov

Advantages of Continuous Flow for Profen Synthesis:

| Feature | Benefit | Example from Ibuprofen Synthesis nih.gov |

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. | In-line quenching of highly concentrated and precipitation-prone AlCl₃ was managed safely. |

| High Throughput | Continuous operation allows for the production of large quantities of material from a small footprint. | A rate of 8.09 g/h was achieved in a system half the size of a standard fume hood. |

| Precise Control | Superior heat and mass transfer lead to higher yields and purities. | Each of the five steps proceeded with an average yield above 90%. |

| Process Integration | Multiple reaction, work-up, and separation steps can be combined into a single, automated process. | The synthesis included an in-line liquid-liquid separation to provide a solvent-free product. |

The application of these principles to the synthesis of this compound could lead to a highly efficient, safe, and environmentally responsible manufacturing process.

Industrial Production Considerations and Scale-Up Methodologies

Translating a laboratory-scale synthesis into a robust industrial process requires careful consideration of several factors, including cost, safety, efficiency, and regulatory compliance. For a compound like this compound, the choice of synthetic route is critical.

Key Scale-Up Considerations:

Cost of Goods (CoG): The price of starting materials, reagents, catalysts, and solvents is a primary driver. For example, while chiral auxiliaries can be effective, their cost and the need for recovery can impact the economic viability of a process. Routes starting from inexpensive, readily available materials are preferred. nih.gov

Process Safety and Robustness: Reactions that are highly exothermic, use pyrophoric or toxic reagents, or are sensitive to minor fluctuations in conditions are challenging to scale up. Continuous flow processes can mitigate many of these risks. nih.gov

Purification and Isolation: The ability to easily purify the final product is crucial. Crystalline compounds are often preferred for industrial production as crystallization is an effective and scalable purification method that can remove impurities and ensure high product purity. google.com

Waste Management: The environmental impact and cost of waste disposal are significant concerns. Processes that minimize solvent use and by-product formation, such as biocatalytic or continuous flow methods, are advantageous.

The industrial production of propionic acid and its derivatives often relies on well-established petrochemical routes. However, for specialized, chiral molecules like this compound, modern asymmetric catalytic methods, particularly those amenable to continuous flow, are becoming the new standard for efficient and sustainable large-scale manufacturing.

Chemical Reactivity and Transformation Mechanisms of 2 3 Fluorophenyl Propanoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

Esterification: 2-(3-Fluorophenyl)propanoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible and proceeds by heating the mixture. chemguide.co.uk The rate and yield of the esterification reaction are influenced by factors such as the structure of the alcohol, the molar ratio of the reactants, the amount of catalyst, and the reaction temperature. For instance, primary alcohols tend to react faster than secondary alcohols due to reduced steric hindrance. ceon.rsresearchgate.net Increasing the alcohol-to-acid molar ratio and the catalyst concentration generally leads to higher ester yields. ceon.rsresearchgate.net Similarly, higher reaction temperatures accelerate the rate of ester formation. ceon.rs

A study on the esterification of propanoic acid with various alcohols demonstrated that the reactivity follows the order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. researchgate.net In a specific example, the maximum yield of n-propyl propanoate (96.9%) was achieved at a molar ratio of propanoic acid/1-propanol/H2SO4 of 1/10/0.20 and a temperature of 65°C after 210 minutes. ceon.rs

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling reagents. For example, treatment of a carboxylic acid with thionyl chloride can produce the corresponding acyl chloride, which then readily reacts with an amine to form the amide. Alternatively, peptide coupling reagents can facilitate the direct reaction between the carboxylic acid and an amine to yield the amide.

Reduction to Alcohols and Oxidation to Carboxylic Acids

Reduction to Alcohols: The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 2-(3-fluorophenyl)propan-1-ol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4). brainly.comdoubtnut.com The reaction typically involves the complete reduction of the carboxyl group to an alcohol group. brainly.com Other reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or certain biocatalysts, can also be employed for the reduction of carboxylic acids and their esters to alcohols. polimi.itorganic-chemistry.org

Oxidation: As this compound already contains a carboxylic acid group, which is in a high oxidation state, it is generally resistant to further oxidation under typical conditions. The aromatic ring, however, can undergo oxidative reactions under specific and often harsh conditions, which may lead to ring-opening or the formation of phenolic compounds, though this is not a common transformation for this specific molecule. It is more common to prepare this acid by oxidizing the corresponding alcohol, propan-1-ol, using an oxidizing agent like potassium permanganate (B83412) in an acidic medium. doubtnut.com

Derivatization to Hydrazide-Hydrazone and Imide Systems

Hydrazide-Hydrazone Derivatives: this compound can be converted into hydrazide-hydrazone derivatives. This process typically involves a two-step synthesis. nih.govacs.org First, the carboxylic acid is esterified, for example, by reacting it with methanol (B129727) in the presence of concentrated sulfuric acid. nih.govacs.org The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) to form the corresponding hydrazide. nih.govacs.org This hydrazide can then be reacted with various substituted aldehydes or ketones to yield a series of hydrazone derivatives. nih.govacs.org

Imide Systems: The synthesis of imides from carboxylic acids can be achieved through various methods. One approach involves the reaction of the carboxylic acid with an amine to form an intermediate amic acid, which is then cyclized to the imide, often with the aid of a dehydrating agent or by heating. google.com Another method involves the reaction of aromatic carboxylic acids with isocyanates in the presence of a strong acid like triflic acid, which can promote the formation of imide products. nih.gov Additionally, imides can be synthesized from the corresponding anhydrides by reaction with an amine, a process that can be catalyzed by Lewis acids. organic-chemistry.org While direct synthesis from this compound is not explicitly detailed in the provided results, the general principles of imide synthesis are applicable. google.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Reactivity of the Aromatic Ring and Fluorine Substituent

The presence of the fluorine atom and the propanoic acid side chain on the benzene (B151609) ring influences its reactivity towards substitution reactions.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). doubtnut.comdoubtnut.com This is because the strong electron-withdrawing inductive effect of fluorine creates a partial positive charge on the carbon atom to which it is attached, making it susceptible to attack by nucleophiles. wyzant.com The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring. wyzant.com Therefore, aryl fluorides often react faster than other aryl halides in SNAr reactions. wyzant.com Recent advances have enabled the nucleophilic defluorination of even unactivated fluoroarenes using organic photoredox catalysis under mild conditions. nih.gov This method is applicable to a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov

Electrophilic Aromatic Substitution (EAS): The fluorine atom and the propanoic acid group have opposing effects on the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which reduces the electron density of the ring, making it less nucleophilic. csbsju.edu However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation formed during attack at these positions. csbsju.edu The propanoic acid group is also a deactivating and meta-directing group. Therefore, electrophilic substitution on this compound would be expected to be slow and occur at the positions meta to the propanoic acid group and ortho/para to the fluorine atom. The interplay of these directing effects determines the regioselectivity of the reaction. For example, in 3-fluorotoluene, both the methyl and fluoro groups direct incoming electrophiles to the 2, 4, and 6 positions.

Influence of Fluorine's Electronic Effects on Reactivity

The fluorine atom exerts a significant influence on the reactivity of the aromatic ring through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring. nih.gov This deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. csbsju.edunih.gov The inductive effect decreases with distance, so its impact is strongest at the carbon atom directly bonded to the fluorine. csbsju.edu

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). csbsju.edu This effect increases the electron density at the ortho and para positions, thus directing incoming electrophiles to these positions. csbsju.edu

Mechanistic Investigations of Reaction Pathways of this compound

The chemical reactivity of this compound is governed by the interplay of the carboxylic acid functionality, the phenyl ring, and the activating fluorine substituent. Mechanistic investigations into its transformation pathways, while not exhaustively documented for this specific molecule, can be inferred from studies on structurally related compounds. These investigations are crucial for understanding its stability, potential degradation products, and for optimizing synthetic routes involving this compound.

Elucidation of Reaction Intermediates

Direct experimental elucidation of reaction intermediates for this compound is limited in the available scientific literature. However, insights can be drawn from studies on similar aromatic carboxylic acids and fluorinated organic compounds under various reactive conditions.

In the context of photodegradation , studies on related profen drugs suggest that the carboxylic acid moiety is a primary site of reaction. For instance, the photocatalytic degradation of ibuprofen (B1674241), a structural analogue, is known to proceed via decarboxylation, leading to the formation of intermediates such as 4-isobutylacetophenone. By analogy, it is plausible that photodegradation of this compound could lead to the formation of a transient 3-fluorophenyl-ethyl radical following decarboxylation, which could then be further oxidized to form 1-(3-fluorophenyl)ethanone or other related intermediates.

Under thermal degradation conditions, particularly in the presence of catalysts, different intermediates can be postulated. Theoretical studies on the decomposition of perfluorinated carboxylic acids (PFCAs) have shown the formation of α-lactone intermediates through HF elimination. dntb.gov.ua While this compound is not perfluorinated, the presence of the fluorine atom on the phenyl ring could influence thermal decomposition pathways.

In mass spectrometry , the fragmentation of the molecular ion provides evidence for various cationic intermediates. For deprotonated fluorinated propionic acids, collision-induced dissociation (CID) and infrared multiple-photon dissociation (IRMPD) studies have revealed competing fragmentation pathways. nih.gov These include the formation of a fluoroformate anion (FCO₂⁻) and an associated ethylene (B1197577) derivative, the loss of hydrogen fluoride (B91410) (HF) to form a carbanion, or the loss of carbon dioxide (CO₂) to also yield a carbanion. nih.gov For this compound, analogous fragmentation would likely involve the formation of a 3-fluorostyrene (B1329300) radical cation after CO₂ loss, or intermediates resulting from HF elimination from the phenyl ring.

In a study on the degradation of a more complex N-pyrrolylcarboxylic acid derivative under alkaline conditions, cleavage of the pyrrole (B145914) ring was observed, leading to the release of an initial keto-ester starting material. pensoft.net This suggests that under certain conditions, the aromatic system of this compound could also be susceptible to ring-opening reactions, leading to a different class of intermediates.

Table 1: Postulated Reaction Intermediates in the Transformation of this compound

| Transformation Process | Postulated Intermediate(s) | Basis of Postulation |

| Photodegradation | 3-Fluorophenyl-ethyl radical, 1-(3-fluorophenyl)ethanone | Analogy with Ibuprofen degradation |

| Thermal Degradation | α-Lactone (hypothetical), 3-Fluorostyrene | Analogy with PFCA and general decarboxylation |

| Mass Spectrometry | 3-Fluorostyrene radical cation, [M-HF]⁻, [M-CO₂]⁻ | Studies on deprotonated fluorinated propionic acids nih.gov |

| Alkaline Degradation | Ring-opened products | Analogy with N-pyrrolylcarboxylic acid degradation pensoft.net |

Computational Studies of Transition States and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to investigate reaction mechanisms where experimental data is scarce. For this compound, computational studies can predict the geometries of transition states and calculate the associated energy barriers for various reaction pathways.

In the context of nucleophilic aromatic substitution on fluorinated aromatic compounds, DFT calculations have been used to compute the energies of σ-complex reaction intermediates to predict regioselectivity and reaction rates. dntb.gov.ua A linear correlation has been found between experimental rate constants and the calculated stability of the σ-complex. dntb.gov.ua Such an approach could be applied to predict the reactivity of the fluorinated phenyl ring in this compound towards various nucleophiles.

For the decarboxylation of propanoic acid on a Pd(111) surface, theoretical investigations have detailed the reaction mechanism, suggesting that the process initiates with O-H bond cleavage, followed by either direct C-C bond scission or α-carbon dehydrogenation prior to the cleavage of the C-CO₂ bond. researchgate.net The energy barriers for these steps were calculated, providing a framework for understanding the catalytic decarboxylation of related carboxylic acids.

The fragmentation of deprotonated fluorinated propionic acids has been explored using the nudged elastic band method to locate transition states for competing dissociation pathways. nih.gov These calculations revealed that the relative energy of a four-membered ring transition state leading to the formation of fluoroformate dictates which product channel is favored. nih.gov Similar computational approaches could be employed to map the fragmentation landscape of deprotonated this compound.

Table 2: Potential Computational Approaches for Mechanistic Studies of this compound

| Reaction Pathway | Computational Method | Information Gained | Reference for Methodology |

| Thermal Decomposition | Density Functional Theory (DFT) | Transition states, energy barriers for HF elimination and decarboxylation | Analogous studies on PFCAs dntb.gov.ua |

| Nucleophilic Substitution | DFT (σ-complex stability) | Regioselectivity, relative reaction rates | Studies on fluorinated aromatics dntb.gov.ua |

| Catalytic Decarboxylation | DFT on model surfaces | Adsorption energies, transition states for C-H and C-C bond activation | Study on propanoic acid on Pd(111) researchgate.net |

| Gas-Phase Fragmentation | Nudged Elastic Band (NEB) Method | Transition states and energy barriers for competing dissociation pathways | Study on deprotonated fluorinated propionic acids nih.gov |

Fragmentation Phenomena and Dissociation Pathways (e.g., Photodegradation Mechanisms, Decarboxylation)

The fragmentation and dissociation of this compound can be initiated by various means, including light, heat, or electron impact in a mass spectrometer. The resulting pathways are dictated by the relative strengths of the chemical bonds within the molecule and the stability of the resulting fragments.

Photodegradation Mechanisms: The photodegradation of aromatic carboxylic acids in the environment is a significant transformation pathway. For profen drugs, photodegradation often involves the carboxylic acid side chain. The primary photochemical process is often decarboxylation, leading to the formation of a radical intermediate. For this compound, this would result in the formation of a 3-fluorophenyl-ethyl radical. This radical can then undergo a variety of secondary reactions, such as dimerization, reaction with oxygen to form peroxyl radicals, or further fragmentation. The presence of the fluorine atom may influence the quantum yield and the subsequent reaction pathways of the radical intermediate. Studies on the photocatalytic degradation of propionic acid have shown that the reaction can proceed via direct interaction with photogenerated holes (h⁺), leading to decarboxylation and the formation of an ethyl radical. researchgate.net

Decarboxylation: The decarboxylation of carboxylic acids, the removal of the carboxyl group as CO₂, is a fundamental organic reaction. nih.gov Simple aliphatic carboxylic acids like propanoic acid are generally resistant to decarboxylation and require high temperatures or specific catalysts. researchgate.netnih.gov The presence of an activating group, such as a β-carbonyl, significantly facilitates decarboxylation through a cyclic transition state. nih.gov Since this compound lacks such an activating group in the β-position, its decarboxylation is expected to be challenging under mild conditions. However, under pyrolytic conditions or in the presence of certain metal catalysts, decarboxylation can occur. Theoretical studies on propanoic acid on a palladium surface show that the reaction can proceed through initial O-H bond cleavage followed by C-CO₂ bond scission. researchgate.net For this compound, this would yield 1-ethyl-3-fluorobenzene.

Mass Spectrometric Fragmentation: In a mass spectrometer, the fragmentation of the molecular ion of this compound would provide valuable structural information. Based on the fragmentation patterns of related compounds, several key dissociation pathways can be predicted. The most common fragmentation of carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) and the hydroxyl radical (17 Da). The loss of the entire carboxylic acid group (COOH, 45 Da) is also common. For this compound, this would lead to a prominent fragment ion corresponding to the 3-fluorophenylethyl cation. Another likely fragmentation pathway involves cleavage of the C-C bond between the α-carbon and the phenyl ring, leading to fragments corresponding to the fluorophenyl group and the propanoic acid side chain. The fragmentation of deprotonated fluorinated propionic acids has been shown to proceed via multiple competing pathways, including the loss of CO₂, HF, or the formation of FCO₂⁻. nih.gov

Table 3: Summary of Potential Fragmentation and Dissociation Pathways

| Pathway | Initiating Condition | Key Reaction Step | Major Products/Fragments |

| Photodegradation | UV radiation | Decarboxylation | 3-Fluorophenyl-ethyl radical, CO₂ |

| Thermal Decarboxylation | High temperature/catalyst | C-C bond cleavage | 1-Ethyl-3-fluorobenzene, CO₂ |

| Mass Spectrometry (EI) | Electron impact | Loss of COOH group | 3-Fluorophenylethyl cation |

| Mass Spectrometry (ESI-) | Collision-induced dissociation | Loss of CO₂, HF, or formation of FCO₂⁻ | [M-CO₂]⁻, [M-HF]⁻, FCO₂⁻ |

Stereochemical Aspects and Chiral Recognition Studies

Analysis of Enantiomeric and Diastereomeric Forms

The quantitative and qualitative analysis of the stereoisomers of 2-(3-Fluorophenyl)propanoic acid is foundational to its characterization. This involves determining the absolute spatial arrangement of each enantiomer and their relative proportions in a mixture.

Determining the absolute configuration (R or S) of each enantiomer is a crucial analytical step. While specific studies on this compound are not extensively detailed in public literature, the methodologies applied to structurally similar fluorinated 2-arylpropionic acids are directly relevant. A powerful approach combines enantioselective high-performance liquid chromatography (HPLC) with electronic circular dichroism (ECD) detection. researchgate.net

In this technique, the enantiomers are first separated on a chiral stationary phase. The experimental ECD spectrum of each separated fraction is then recorded. These experimental spectra are compared with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations for one of the enantiomers (e.g., the (S)-enantiomer). researchgate.net An excellent agreement between the experimental spectrum of an eluted fraction and the theoretical spectrum of the (S)-enantiomer allows for the unambiguous assignment of its absolute configuration. Consequently, the other fraction can be assigned the opposite (R) configuration. researchgate.net This combined experimental and computational approach provides a reliable determination of the absolute stereochemistry of each enantiomer. researchgate.net

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. chemistrysteps.com It is a critical parameter in asymmetric synthesis and resolution studies. The most common and accurate method for determining the enantiomeric excess of this compound and its analogs is chiral HPLC. mdpi.commdpi.com

By using a suitable chiral stationary phase (CSP), the two enantiomers can be separated, and their relative peak areas in the chromatogram correspond to their ratio in the mixture. Several types of CSPs have proven effective for resolving fluorinated arylpropionic acids, including polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) and Pirkle-type columns (e.g., (S,S)-Whelk-O® 1). researchgate.netmdpi.com The enantiomeric excess is calculated from the areas of the two enantiomer peaks (E1 and E2) using the formula: ee (%) = |(E1 - E2) / (E1 + E2)| x 100.

The table below shows representative HPLC conditions used for the analysis of related fluorinated arylpropanoic acids, which are applicable for developing a method for this compound.

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|

| (R/S)-3-(2-Fluorophenyl)-2-methylpropanoic acid | Chiralpak AD-H (250 × 4.6 mm) | Hexane (0.1% TFA)/IPA, 90:10 | 0.6 | mdpi.com |

| (R/S)-2-(6-fluorophenanthren-1-yl)propionic acid | (S,S)-Whelk-O® 1 | Not specified | Not specified | researchgate.net |

| (R/S)-2-(3-Chlorophenyl)-2-fluoropropanoic Acid | CHIRALPAK OJ-H | i-PrOH/hexane/TFA = 1/10/0.01 | 0.75 | mdpi.com |

Diastereomeric ratio determination becomes relevant when a second chiral center is introduced into the molecule. The principles of separation are similar, though diastereomers, unlike enantiomers, have different physical properties and can often be separated on standard, non-chiral chromatography columns.

Chiral Resolution Techniques

Since chemical synthesis often produces a racemic mixture (a 1:1 ratio of enantiomers), methods to separate these enantiomers, known as chiral resolution, are essential.

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for separating enantiomers of chiral carboxylic acids. This technique exploits the stereoselectivity of enzymes, particularly hydrolases like lipases and esterases. mdpi.comalmacgroup.comresearchgate.net The process is typically applied to the racemic ester of the carboxylic acid.

The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (e.g., the S-ester) into the corresponding carboxylic acid (S-acid), while leaving the other enantiomer (R-ester) largely unreacted. mdpi.comresearchgate.net The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer as the acid and the other as the unreacted ester. These two compounds, having different functional groups, can then be easily separated by standard chemical techniques like liquid-liquid extraction. mdpi.com

Studies on various fluorinated arylcarboxylic acids have shown that lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica are particularly effective. mdpi.comresearchgate.net They consistently produce the (S)-carboxylic acid and the unreacted (R)-ester in high yields and with excellent enantiomeric purity (high ee). mdpi.comresearchgate.net

| Substrate | Enzyme (Hydrolase) | Product 1 (Acid) | ee (%) of Acid | Product 2 (Ester) | ee (%) of Ester | Reference |

|---|---|---|---|---|---|---|

| (±)-Ethyl 3-(2-fluorophenyl)-2-methylpropanoate | Lipase from Burkholderia cepacia | (S)-3-(2-Fluorophenyl)-2-methylpropanoic acid | 97.5 | (R)-Ethyl 3-(2-fluorophenyl)-2-methylpropanoate | 95 | mdpi.com |

| (±)-Methyl 2-chloro-3,3,3-trifluoropropanoate | Lipase from Candida rugosa | (S)-2-chloro-3,3,3-trifluoropropanoic acid | Not specified | (R)-Methyl 2-chloro-3,3,3-trifluoropropanoate | 95 (at 60% conversion) | researchgate.net |

Classical chemical resolution involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a second chiral compound, known as a resolving agent. dalalinstitute.compsu.edu For a racemic carboxylic acid like this compound, a chiral amine (e.g., brucine, cinchonidine, or (R)-1-phenylethylamine) can be used as a resolving agent. psu.edu This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. psu.edu After separation, the individual diastereomeric salts are treated with a strong acid to break the salt bond, regenerating the now enantiomerically pure carboxylic acid and the resolving agent.

More modern approaches include non-enzymatic kinetic resolution. For instance, a method developed for 2-fluoro-2-arylpropanoic acids uses a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), in the presence of an anhydride (B1165640) and an achiral alcohol. mdpi.com The chiral catalyst preferentially esterifies one enantiomer of the racemic acid, leaving the other enantiomer unreacted. This allows for the separation of the enantioenriched acid from the newly formed chiral ester. mdpi.com

Stereochemistry in Biological Interactions

The significance of stereochemistry is most profound in biological systems. The interaction of a small chiral molecule with a biological receptor, enzyme, or other chiral macromolecule is typically stereospecific. This is often explained by the "three-point interaction model," which posits that for a chiral molecule to be distinguished from its mirror image by a chiral receptor, there must be at least three points of interaction. nih.gov If one enantiomer has the correct spatial arrangement of its functional groups to bind effectively at these three points, its mirror image will not, leading to a significant difference in biological activity. nih.gov

For the class of 2-arylpropionic acids (profens), to which this compound belongs, it is well-established that the biological activity, such as anti-inflammatory effects, resides primarily in the (S)-enantiomer. The (R)-enantiomer is often inactive or significantly less active. Therefore, it is highly probable that the (S)- and (R)-enantiomers of this compound would also exhibit different biological activities due to stereospecific interactions at their molecular targets. The development of enantiopure forms of such compounds is thus of paramount importance in pharmacology.

Chirality-Driven Binding Mechanisms

The differential binding of the enantiomers of 2-arylpropionic acids to their biological targets is a well-established phenomenon, primarily driven by the three-dimensional structure of the binding site. While specific binding studies on this compound are not extensively documented in publicly available research, the principles governing its interactions can be inferred from studies on structurally related compounds.

The binding of α-aminophosphonic acid-based allosteric inhibitors to human farnesyl pyrophosphate synthase (hFPPS), for instance, has been shown to be chirality-driven. X-ray crystallography studies of thienopyrimidine-based inhibitors revealed a general consensus in the binding orientation for all (R)- and (S)-enantiomers, which is crucial for establishing a reliable structure-activity relationship (SAR) model. nih.gov This highlights the importance of the specific spatial arrangement of functional groups for effective binding.

For the broader class of 2-arylpropionic acids, the (S)-enantiomer is typically the more active form, as its stereochemistry allows for a more favorable interaction with the active site of enzymes like cyclooxygenase (COX). The carboxylate group, the methyl group, and the phenyl ring of the (S)-enantiomer can align optimally with the corresponding binding pockets of the enzyme, leading to a stable enzyme-inhibitor complex. The (R)-enantiomer, with its opposite configuration, generally exhibits a much lower binding affinity due to steric hindrance and a less favorable orientation of its functional groups within the active site.

Impact of Stereochemistry on Molecular Recognition by Biological Targets

The stereochemistry of this compound is paramount for its recognition by biological targets, a principle that holds true for the entire class of 2-arylpropionic acids. The biological activity of these compounds is often highly stereoselective, with one enantiomer being responsible for the therapeutic effects while the other may be less active or contribute to off-target effects.

The significance of chirality is evident in the molecular recognition by transport proteins and metabolic enzymes. For instance, studies on the nature-inspired compound 3-Br-acivicin and its derivatives have shown that only the (5S, αS) isomers displayed significant antiplasmodial activity. This suggests that their uptake is likely mediated by a stereoselective transport system, such as the L-amino acid transport system. mdpi.com While not directly related to this compound, this illustrates the general principle of stereoselective recognition in biological systems.

Furthermore, molecular modeling studies on the interaction of 3-Br-acivicin isomers with Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) have shed light on the structural and stereochemical requirements for efficient interaction and covalent binding. mdpi.com Although the specific biological targets for this compound may differ, the underlying principle of stereochemically-driven molecular recognition remains the same. The precise orientation of the 3-fluorophenyl group, the methyl group, and the carboxylic acid function will dictate the strength and specificity of the interaction with its biological counterparts.

Prevention of In Vivo Epimerization

The mechanism of this chiral inversion is thought to involve the formation of a coenzyme A (CoA) thioester of the (R)-enantiomer. ligandbook.org This thioesterification is a critical step that facilitates the epimerization process. The extent of this inversion can vary significantly between different compounds and across different species. ligandbook.orgnih.gov For example, the chiral inversion of (R)-ibuprofen in humans is substantial, whereas for (R)-flurbiprofen, it is much more limited. rsc.org

The design of analogs with increased resistance to chiral inversion is an area of active research. This could potentially be achieved by introducing structural modifications that hinder the formation of the CoA thioester, thereby preventing the initiation of the epimerization cascade. The data in the table below, derived from studies on other 2-arylpropionic acids, illustrates the variability in chiral inversion.

Table 1: Extent of Chiral Inversion for Selected 2-Arylpropionic Acids

| Compound | Species | Extent of Inversion of (R)- to (S)-enantiomer |

| Ibuprofen (B1674241) | Human | 35-70% rsc.org |

| Flurbiprofen (B1673479) | Human | Small range rsc.org |

| Ketoprofen (B1673614) | Human | Limited to around 10% rsc.org |

| 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid | Rat | 9% (based on plasma AUC) nih.gov |

| 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid | Dog | 2.5 times larger than R-enantiomer (based on plasma AUC) nih.gov |

This table presents data for illustrative purposes from related compounds, as specific data for this compound is not available.

Spectroscopic and Structural Elucidation of 2 3 Fluorophenyl Propanoic Acid and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure of 2-(3-Fluorophenyl)propanoic acid and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can elucidate the connectivity of atoms, the carbon backbone, and the chemical environment of the fluorine substituent.

Proton (¹H) NMR for Structural Connectivity and Purity

Proton (¹H) NMR spectroscopy provides detailed information about the number of different proton environments and their neighboring atoms, which is crucial for confirming the structural integrity and purity of this compound. The spectrum is characterized by distinct signals for the aromatic, methine (CH), and methyl (CH₃) protons.

The aromatic protons on the fluorophenyl ring typically appear as complex multiplets in the downfield region (δ 7.0-7.5 ppm). The fluorine atom at the meta position influences the chemical shifts of the adjacent aromatic protons through space and through-bond coupling. The proton ortho to the fluorine (H-2) and the proton between the fluorine and the propanoic acid substituent (H-4) will show coupling to the fluorine nucleus (³JH-F), further splitting their signals.

The methine proton of the propanoic acid moiety (α-proton) is expected to resonate as a quartet (at approximately δ 3.7 ppm) due to coupling with the three protons of the adjacent methyl group. The methyl protons, in turn, will appear as a doublet (around δ 1.5 ppm) due to coupling with the single methine proton. The acidic proton of the carboxylic acid group is typically a broad singlet located far downfield (δ 10-12 ppm), and its position can be concentration-dependent. chegg.com The integration of these signals provides a quantitative measure of the protons in each environment, confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet |

| Methine (CH) | ~3.7 | Quartet |

| Methyl (CH₃) | ~1.5 | Doublet |

Predicted values are based on analogous structures and general NMR principles.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete mapping of the carbon framework. docbrown.info

The carbonyl carbon of the carboxylic acid is the most deshielded and appears at the downfield end of the spectrum, typically in the range of δ 175-185 ppm. bruker.com The aromatic carbons resonate between δ 110-165 ppm. The carbon atom directly bonded to the fluorine (C-3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large (around 245 Hz). The ortho (C-2, C-4) and para (C-6) carbons will also show smaller C-F couplings (²JC-F and ³JC-F respectively). The methine carbon (α-carbon) and the methyl carbon of the propanoic acid side chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Key Feature |

|---|---|---|

| Carbonyl (C=O) | 175 - 185 | Downfield singlet |

| Aromatic (C-F) | ~163 | Doublet (¹JC-F) |

| Aromatic (C-H) | 110 - 135 | Multiple signals, some with C-F coupling |

| Aromatic (C-C) | ~140 | Singlet or small coupling |

| Methine (CH) | ~45 | Upfield signal |

Predicted values are based on analogous structures and general NMR principles. docbrown.infohmdb.ca

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize the environment of the fluorine atom. youtube.com Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides clear and well-resolved spectra. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring.

The chemical shift of the fluorine atom is influenced by its electronic environment. For a fluorine atom on an aromatic ring, the shift is typically observed in the range of -110 to -140 ppm relative to a standard like CFCl₃. psu.edu The signal for the fluorine in the meta position will be split into a multiplet due to coupling with the adjacent ortho and para protons on the aromatic ring. This coupling information can be used to confirm the substitution pattern of the phenyl ring.

Heteronuclear NMR Techniques (e.g., ¹¹⁹Sn NMR for Organotin Derivatives)

When this compound is converted into its organotin derivatives, heteronuclear NMR techniques like ¹¹⁹Sn NMR become invaluable for structural elucidation. Tin has three NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity. sigmaaldrich.com

The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. For organotin(IV) carboxylates, the coordination environment can range from four-coordinate tetrahedral to five-coordinate trigonal bipyramidal or even six-coordinate octahedral, depending on the nature of the organic groups on the tin and whether the carboxylate ligand acts in a monodentate or bidentate fashion. nih.gov

For example, in triorganotin(IV) derivatives of related fluorinated propanoic acids, a four-coordinate tetrahedral geometry in solution typically results in a ¹¹⁹Sn chemical shift in the range of -40 to -100 ppm. docbrown.info In contrast, five-coordinate species, which may form in the solid state or with certain solvents, show shifts in a different range. The magnitude of the coupling constants between tin and carbon (¹J(¹¹⁹Sn-¹³C)) can also provide evidence for the coordination number. ebi.ac.uk

Table 3: Typical ¹¹⁹Sn NMR Chemical Shifts for Organotin(IV) Carboxylates

| Coordination Geometry | Typical ¹¹⁹Sn Chemical Shift (ppm) |

|---|---|

| Tetrahedral (4-coordinate) | +150 to -60 |

| Trigonal Bipyramidal (5-coordinate) | -90 to -330 |

Ranges are general and can vary based on substituents and solvent.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides crucial information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. bruker.com

The most prominent feature is the very broad absorption band of the O-H stretch of the carboxylic acid group, which typically appears between 2500 and 3300 cm⁻¹. chegg.com This broadening is a result of intermolecular hydrogen bonding. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. sigmaaldrich.com

The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1100-1300 cm⁻¹ region. The "fingerprint region" below 1500 cm⁻¹ contains a complex pattern of peaks that are unique to the molecule as a whole. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carbonyl) | 1700 - 1725 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

Expected values are based on analogous structures and general FT-IR correlation tables.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Ion Structures

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions. researchgate.net ESI is a soft ionization technique well-suited for polar and semi-polar compounds like carboxylic acids. nih.gov It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The high resolution of the mass analyzer, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instrument, allows for mass measurements with accuracies in the parts-per-million (ppm) range. researchgate.netethz.ch This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For short-chain fatty acids, HRESI-MS has demonstrated excellent linearity and low limits of detection, reaching the parts-per-trillion (ppt) range. ethz.ch

The ionization efficiency in ESI-MS can be influenced by several factors, including the analyte's basicity and polarity, as well as the solvent conditions. nih.gov For carboxylic acids, analysis in negative ion mode is often preferred due to the acidic nature of the carboxyl group. The formation of adduct ions, such as chloride adducts [M+Cl]⁻, can also be utilized to enhance sensitivity for certain classes of molecules. elsevierpure.com

A hypothetical HRESI-MS analysis of this compound would be expected to yield a prominent ion corresponding to the deprotonated molecule. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), would provide structural information. For instance, in the mass spectrum of the related compound propanoic acid, characteristic fragments include the loss of a methyl group and the formation of an acylium ion. docbrown.info

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (example) | Mass Accuracy (ppm) |

| [M-H]⁻ | 169.0459 | 169.0455 | 2.4 |

| [M+Cl]⁻ | 203.0229 | 203.0225 | 2.0 |

Note: This table is illustrative and based on the expected behavior of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This is a cornerstone technique for the analysis of this compound and its derivatives in complex mixtures. An LC method, typically using a reversed-phase column, would be developed to separate the analyte from other components. The eluent from the LC column is then introduced into the mass spectrometer's ion source, most commonly an ESI source. nih.gov

The mass spectrometer can be operated in full-scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantitative analysis. The coupling of LC with high-resolution mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, enabling the identification and quantification of the compound and its metabolites in various matrices.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy provides valuable information about the electronic transitions and photophysical properties of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvation Effects

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. For aromatic compounds like this compound, the most common transitions are π → π* and n → π*. A study on the structurally related compound 2-(4-isobutylphenyl)propanoic acid showed a UV-Vis spectrum recorded in the 200-400 nm range. researchgate.net

The solvent in which the spectrum is recorded can significantly influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. nih.gov The polarity of the solvent can differentially stabilize the ground and excited states of the molecule. For π → π* transitions, an increase in solvent polarity generally leads to a red shift (bathochromic shift) of the absorption maximum. Conversely, for n → π* transitions, a blue shift (hypsochromic shift) is often observed with increasing solvent polarity. nih.gov Theoretical studies combining time-dependent density functional theory (TDDFT) with polarizable continuum models (PCM) can be used to predict and understand these solvent effects on the UV-Vis spectra. nih.gov

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

| Solvent | Polarity (Dielectric Constant) | λmax (nm) (π → π) | λmax (nm) (n → π) |

| Hexane | 1.88 | 265 | 295 |

| Dichloromethane | 8.93 | 268 | 290 |

| Ethanol (B145695) | 24.55 | 272 | 285 |

| Water | 80.1 | 275 | 280 |

Note: This table is illustrative and demonstrates the expected solvatochromic shifts.

Singlet and Triplet Excited State Characterization

Upon absorption of a photon, a molecule is promoted to an excited singlet state (S₁). libretexts.org From this state, it can relax back to the ground state (S₀) through fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁). libretexts.org The transition from the triplet state back to the ground state results in phosphorescence.

The characterization of singlet and triplet excited states is crucial for understanding the photochemistry of a molecule. The energy difference between the ground and excited states determines the wavelength of absorption and emission. The lifetime of the excited state is another important parameter; triplet states typically have much longer lifetimes than singlet states due to the spin-forbidden nature of the T₁ → S₀ transition. libretexts.org The reactivity of the molecule can also be significantly different in the excited state. For example, triplet states, having two unpaired electrons, often exhibit radical-like reactivity. libretexts.org While specific data on the excited state characterization of this compound were not found, these general principles of photophysics would apply.